

An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-cyano-3-nitrobenzoate
Cat. No.:	B1631638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of **Methyl 2-cyano-3-nitrobenzoate**, a key chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective synthesis, handling, and application in research and development, particularly in the pharmaceutical and specialty chemical industries.

Core Molecular Profile

Methyl 2-cyano-3-nitrobenzoate is a substituted aromatic compound with a distinct arrangement of functional groups that dictates its reactivity and utility as a building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for **Methyl 2-cyano-3-nitrobenzoate** is $C_9H_6N_2O_4$.^{[1][2]} Its molecular weight is approximately 206.16 g/mol .^[1]

Chemical Structure

The structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃) at position 1, a cyano group (-CN) at position 2, and a nitro group (-NO₂) at position 3. The interplay of these electron-withdrawing groups significantly influences the electron density of the aromatic ring and the reactivity of each functional group.

```
graph "Methyl_2_cyano_3_nitrobenzoate" {
    layout=neato;
    node [shape=plaintext];
```

```
graph TD
    edge [color="#202124"];
    a [label=""];
    b [label=""];
    c [label=""];
    d [label=""];
    e [label=""];
    f [label=""];
    C1 [label="C", pos="0,1!", color="#202124", fontcolor="#202124"];
    C2 [label="C", pos="-0.87,-0.5!", color="#202124", fontcolor="#202124"];
    C3 [label="C", pos="-0.87,-1.5!", color="#202124", fontcolor="#202124"];
    C4 [label="C", pos="0,-2!", color="#202124", fontcolor="#202124"];
    C5 [label="C", pos="0.87,-1.5!", color="#202124", fontcolor="#202124"];
    C6 [label="C", pos="0.87,-0.5!", color="#202124", fontcolor="#202124"];
    C_ester [label="C", pos="1.74,0!", color="#202124", fontcolor="#202124"];
    O1_ester [label="O", pos="2.61,0.5!", color="#EA4335", fontcolor="#EA4335"];
    O2_ester [label="O", pos="1.74,-1!", color="#EA4335", fontcolor="#EA4335"];
    CH3_ester [label="CH3", pos="2.61,-1.5!", color="#202124", fontcolor="#202124"];
    C_cyano [label="C", pos="-1.74,0!", color="#202124", fontcolor="#202124"];
    N_cyano [label="N", pos="-2.61,0.5!", color="#4285F4", fontcolor="#4285F4"];
    N_nitro [label="N+", pos="-1.74,-2.5!", color="#4285F4", fontcolor="#4285F4"];
    O1_nitro [label="O-", pos="-2.61,-2!", color="#EA4335", fontcolor="#EA4335"];
    O2_nitro [label="O", pos="-1.74,-3.5!", color="#EA4335", fontcolor="#EA4335"];

    C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_ester; C_ester
    -- O1_ester [style=double]; C_ester -- O2_ester; O2_ester -- CH3_ester; C2 -- C_cyano;
    C_cyano -- N_cyano [style=triple]; C3 -- N_nitro; N_nitro -- O1_nitro;
    N_nitro -- O2_nitro [style=double]; }
```

Caption: Proposed synthetic workflow for **Methyl 2-cyano-3-nitrobenzoate**.

Experimental Protocol: A General Approach to Nitration

The following protocol is a generalized procedure for the nitration of an aromatic ester and should be adapted and optimized for the specific synthesis of **Methyl 2-cyano-3-nitrobenzoate**.

- Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This exothermic reaction generates the highly electrophilic nitronium ion (NO_2^+).

- Reaction: Dissolve the starting material (e.g., methyl 2-cyanobenzoate) in a suitable solvent and cool the solution in an ice bath.
- Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining a low temperature (typically below 10°C) to control the reaction rate and minimize side product formation.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.
- Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Spectroscopic Characterization

Definitive structural confirmation of **Methyl 2-cyano-3-nitrobenzoate** requires a suite of spectroscopic analyses. While experimental spectra for this specific compound are not readily available in public databases, the expected spectral features can be predicted based on its structure and comparison with similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the various functional groups:

- C≡N (Nitrile): A sharp, medium-intensity peak around 2230 cm^{-1} .
- C=O (Ester): A strong, sharp peak in the region of $1720\text{-}1740\text{ cm}^{-1}$.
- N-O (Nitro group): Two strong absorptions, one for the asymmetric stretch around $1530\text{-}1550\text{ cm}^{-1}$ and one for the symmetric stretch around $1340\text{-}1360\text{ cm}^{-1}$.

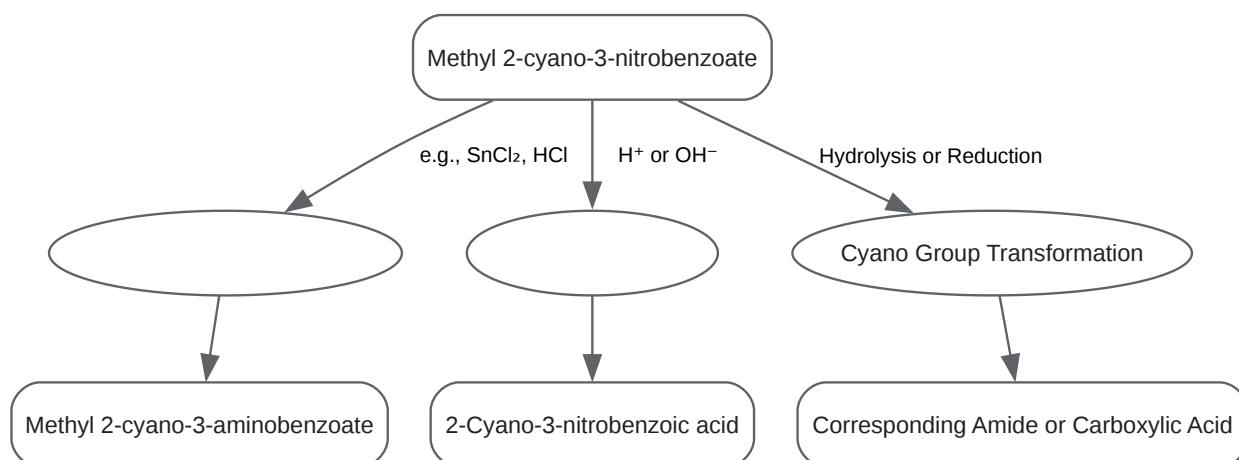
- C-O (Ester): Stretching vibrations in the 1200-1300 cm^{-1} region.
- Aromatic C=C: Several peaks in the 1450-1600 cm^{-1} region.
- Aromatic C-H: Bending vibrations in the fingerprint region (below 1000 cm^{-1}) will be indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the ring. The chemical shifts will be downfield due to the deshielding effect of the electron-withdrawing groups. The methyl ester protons will appear as a singlet, typically around 3.9-4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The cyano carbon will appear in the 115-120 ppm range. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon of the ester will be the most upfield signal (around 53 ppm).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group ($-\text{OCH}_3$), the nitro group ($-\text{NO}_2$), and the entire ester group ($-\text{COOCH}_3$), leading to characteristic fragment ions.


Reactivity and Applications

Methyl 2-cyano-3-nitrobenzoate is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites.

Key Reaction Pathways

- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine ($-\text{NH}_2$) using various reducing agents (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$). This transformation is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

- Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
- Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group if one were present.
- Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **Methyl 2-cyano-3-nitrobenzoate**.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The versatile functional groups of **Methyl 2-cyano-3-nitrobenzoate** make it an attractive starting material for the construction of complex heterocyclic scaffolds found in many drug molecules. For example, the corresponding amino-cyano-benzoate, obtained after reduction of the nitro group, can be a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies.

Safety, Handling, and Storage

GHS Hazard Information

Based on available data, **Methyl 2-cyano-3-nitrobenzoate** is classified with the following hazards:

- Pictogram: GHS07 (Harmful) [1]
- Signal Word: Warning [1]
- Hazard Statement: H302: Harmful if swallowed [1]

Precautionary Measures

- P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1] Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-cyano-3-nitrobenzoate | 77326-46-6 [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631638#methyl-2-cyano-3-nitrobenzoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com